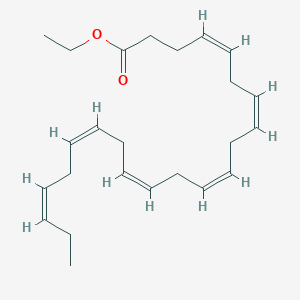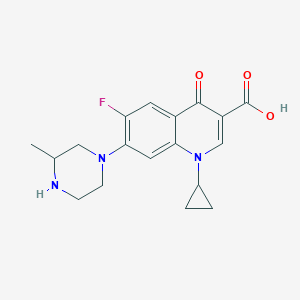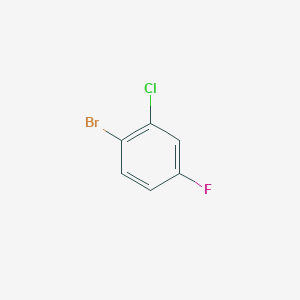![molecular formula C14H14O3 B027587 2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane CAS No. 14133-78-9](/img/structure/B27587.png)
2-[[(4-Methoxy-1-naphthalenyl)oxy]methyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Epoxypropoxy)-4-methoxynaphthalene is an organic compound that belongs to the class of epoxy compounds It is characterized by the presence of an epoxide group attached to a naphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
1-(2,3-Epoxypropoxy)-4-methoxynaphthalene can be synthesized through the reaction of 4-methoxynaphthol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:
- Dissolution of 4-methoxynaphthol in a suitable solvent like toluene.
- Addition of epichlorohydrin to the reaction mixture.
- Introduction of sodium hydroxide to catalyze the reaction.
- Stirring the mixture at an elevated temperature to facilitate the formation of the epoxy compound.
- Purification of the product through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-(2,3-Epoxypropoxy)-4-methoxynaphthalene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(2,3-Epoxypropoxy)-4-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually conducted in anhydrous solvents to avoid side reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can open the epoxide ring. The reactions are often catalyzed by acids or bases to enhance the reaction rate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation can yield diols or ketones.
- Reduction can produce alcohols.
- Substitution can result in various substituted naphthalene derivatives.
科学的研究の応用
1-(2,3-Epoxypropoxy)-4-methoxynaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of bioactive molecules with potential pharmaceutical properties.
Industry: In the industrial sector, 1-(2,3-Epoxypropoxy)-4-methoxynaphthalene is used in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials.
作用機序
The mechanism of action of 1-(2,3-Epoxypropoxy)-4-methoxynaphthalene involves the reactivity of the epoxide group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in biological systems, the compound may interact with enzymes that catalyze the hydrolysis of the epoxide ring.
類似化合物との比較
Similar Compounds
1,3-Bis(2,3-epoxypropoxy)benzene: This compound also contains two epoxide groups attached to a benzene ring. It is used in similar applications, such as the production of epoxy resins.
2,7-Naphthalene diol derivatives: These compounds have similar structural features and are used in the synthesis of epoxy resins with enhanced thermal and mechanical properties.
Bisphenol A diglycidyl ether: A widely used epoxy compound in the production of epoxy resins, known for its excellent mechanical and thermal properties.
Uniqueness
1-(2,3-Epoxypropoxy)-4-methoxynaphthalene is unique due to the presence of both an epoxide group and a methoxy group on the naphthalene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and materials science.
特性
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)oxymethyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-15-13-6-7-14(17-9-10-8-16-10)12-5-3-2-4-11(12)13/h2-7,10H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLUBEJQNBBJCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OCC3CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506410 |
Source


|
| Record name | 2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14133-78-9 |
Source


|
| Record name | 2-{[(4-Methoxynaphthalen-1-yl)oxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)



![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)


